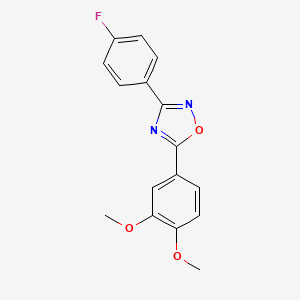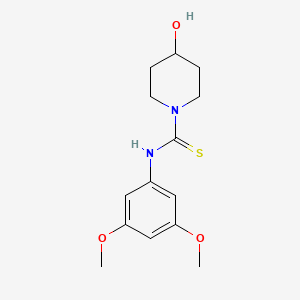![molecular formula C15H11ClF3NO3 B5710563 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFMPA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including neuroscience, pharmacology, and cell biology. In
Mécanisme D'action
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an antagonist of the glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the brain. 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide binds to the AMPA receptor and blocks the binding of glutamate, thus inhibiting the receptor's activity.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can block the activity of the AMPA receptor in a dose-dependent manner. In vivo studies have shown that 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can inhibit the excitotoxicity induced by excessive glutamate release in the brain. 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the AMPA receptor, and it has been extensively studied in various scientific research applications. However, there are also some limitations to its use. 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. Additionally, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is relatively expensive compared to other glutamate receptor antagonists.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the use of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has shown promise in various fields of scientific research. Its ability to block the activity of the AMPA receptor has made it a valuable tool for investigating the function of glutamate receptors in the brain. While there are some limitations to its use, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide remains an important compound for the study of neuroscience, pharmacology, and cell biology. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in these fields and to develop new and more effective glutamate receptor antagonists.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with 4-trifluoromethoxyphenylacetic acid in the presence of a coupling reagent. Another method involves the reaction of 4-chlorophenol with 4-trifluoromethoxyphenylacetyl chloride in the presence of a base. The resulting compound can be purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used in various scientific research applications, including neuroscience, pharmacology, and cell biology. In neuroscience, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used to study the function of glutamate receptors in the brain. In pharmacology, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used to investigate the effects of various drugs on glutamate receptors. In cell biology, 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used to study the role of glutamate receptors in cellular signaling pathways.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-10-1-5-12(6-2-10)22-9-14(21)20-11-3-7-13(8-4-11)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAZHOZHGDETRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)





![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)